molecular formula C27H46O2 B13417717 Cholest-5-ene-3alpha,4beta-diol

Cholest-5-ene-3alpha,4beta-diol

Cat. No.: B13417717
M. Wt: 402.7 g/mol
InChI Key: CZDKQKOAHAICSF-REKCHVTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholest-5-ene-3alpha,4beta-diol can be synthesized through the oxidation of cholesterol. One common method involves the use of selenium dioxide as an oxidizing agent in a toluene solvent . The reaction conditions typically require careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques would likely be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-ene-3alpha,4beta-diol undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form other oxysterols.

    Reduction: It can be reduced to form less oxygenated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Further oxidized oxysterols.

    Reduction: Less oxygenated derivatives of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cholest-5-ene-3alpha,4beta-diol has several scientific research applications:

Mechanism of Action

Cholest-5-ene-3alpha,4beta-diol exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Cholest-5-ene-3beta,4beta-diol: Another oxysterol with similar structure but different stereochemistry.

    Cholestane-3beta,5alpha,6alpha-triol: A more oxidized derivative of cholesterol.

    3beta-Hydroxycholest-5-en-7-one: Another oxysterol with a different oxidation pattern.

Uniqueness

Cholest-5-ene-3alpha,4beta-diol is unique due to its specific stereochemistry and the particular biological effects it exerts. Its role in cholesterol metabolism and its potential implications in diseases make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(3R,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24-,25-,26-,27-/m1/s1

InChI Key

CZDKQKOAHAICSF-REKCHVTFSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H]([C@@H]4O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.